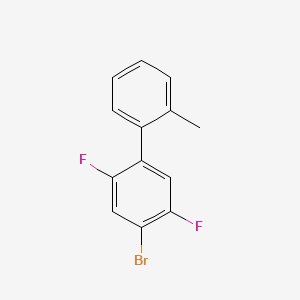
4-Bromo-2,5-difluoro-2'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For instance, the reaction between 4-bromo-2,5-difluorobenzene and 2-methylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as toluene can yield the desired biphenyl derivative .
Industrial Production Methods
Industrial production of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2,5-difluoro-2’-methyl-1,1’-biphenyl.
Scientific Research Applications
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,4’-difluoro-1,1’-biphenyl
- 2,4-Difluoro-1,1’-biphenyl
- 4-Bromo-4’-methyl-1,1’-biphenyl
Uniqueness
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The presence of both bromine and fluorine atoms, along with a methyl group, provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H9BrF2 |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
1-bromo-2,5-difluoro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H9BrF2/c1-8-4-2-3-5-9(8)10-6-13(16)11(14)7-12(10)15/h2-7H,1H3 |
InChI Key |
AAOBMXITXIUCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















